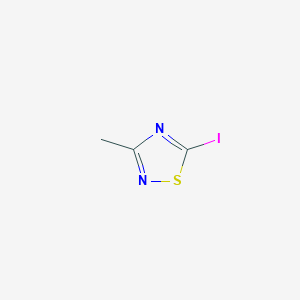

5-Iodo-3-methyl-1,2,4-thiadiazole

Description

Significance of Nitrogen-Sulfur Heterocycles in Modern Chemical Synthesis

Nitrogen-sulfur containing heterocycles are a fascinating and vital class of compounds that have garnered significant attention from researchers. researchgate.net Their unique structural features and physicochemical properties make them indispensable in various scientific fields, particularly in medicinal and pharmaceutical sciences. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These compounds form the backbone of numerous biologically active molecules and are integral to the development of new therapeutic agents. openmedicinalchemistryjournal.comscispace.com

The presence of both nitrogen and sulfur atoms in the heterocyclic ring imparts distinct electronic characteristics and reactivity, which are often different from their carbocyclic counterparts. researchgate.net This structural diversity allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Consequently, nitrogen-sulfur heterocycles are frequently investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net Their importance extends beyond medicine into agrochemicals and materials science, where they are used as fungicides, herbicides, and corrosion inhibitors. researchgate.netisres.org The continuous exploration of these heterosystems is driven by the quest for novel compounds with enhanced efficacy, selectivity, and improved safety profiles. openmedicinalchemistryjournal.comscispace.com

The 1,2,4-Thiadiazole (B1232254) Scaffold: Structural Features and Research Relevance

Among the various nitrogen-sulfur heterocycles, the 1,2,4-thiadiazole ring system is of particular importance. rsc.orgresearchgate.net Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. isres.org They exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879), with the 1,2,4- and 1,3,4-isomers being the most extensively studied. isres.orgwikipedia.org

Table 1: Isomers of Thiadiazole

| Isomer | Chemical Structure | Key Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole (B1210528) | C₂H₂N₂S | Used in pharmaceuticals and agrochemicals. isres.org Synthesis often involves the Hurd-Mori reaction. isres.orgwikipedia.org |

| 1,2,4-Thiadiazole | C₂H₂N₂S | Aromatic and generally stable. isres.org The 5-position is the most reactive site for nucleophilic substitution. isres.org |

| 1,2,5-Thiadiazole (B1195012) | C₂H₂N₂S | An isomer with adjacent nitrogen atoms. wikipedia.org |

| 1,3,4-Thiadiazole | C₂H₂N₂S | A versatile pharmacophore, considered a bioisostere of pyrimidine. nih.gov Widely studied for anticancer properties. nih.gov |

The 1,2,4-thiadiazole scaffold is an aromatic ring, which contributes to its general stability against acids, alkalis, and oxidizing or reducing agents, especially when substituted at the 3- and 5-positions. isres.org This stability, combined with its unique electronic properties, makes it a privileged structure in medicinal chemistry. researchgate.netresearchgate.net Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. rsc.orgnih.gov The versatility of this scaffold allows for the synthesis of large libraries of compounds with tailored properties, making it a focal point of significant research interest. rsc.org

Historical Development and Evolution of Thiadiazole Chemistry

The study of thiadiazoles has a long history, with the 1,2,4-thiadiazole isomer first being described in 1821, although its synthesis and characterization were not accomplished until 1955. isres.org Early synthetic methods often involved the oxidation of thioamides. researchgate.net The first natural product containing a 1,2,4-thiadiazole core, Dendrodoin, was not reported until the 1980s. isres.org

A significant milestone in the application of this scaffold was the development of Cefozopran, the first 1,2,4-thiadiazole derivative to be marketed as a commercial antibiotic. researchgate.netresearchgate.net This success spurred further extensive synthetic efforts, leading to the discovery of numerous other 1,2,4-thiadiazole derivatives with potential biomedical applications. researchgate.net In recent years, synthetic methodologies have evolved significantly, with the development of more efficient, environmentally friendly, and versatile routes to construct the 1,2,4-thiadiazole ring. rsc.org These modern methods include iodine-catalyzed oxidative dimerization of thioamides and metal-free intramolecular cyclizations. rsc.orgorganic-chemistry.org

Table 2: Selected Modern Synthetic Approaches to 1,2,4-Thiadiazoles

| Method | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Oxidative Dimerization | Thioamides, Iodine (catalyst), O₂ (oxidant) | Environmentally friendly process using water. | rsc.org |

| Intramolecular S-N Bond Formation | Imidoyl thioureas, Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, short reaction times, excellent yields. | rsc.org |

| Electro-oxidative Dehydrogenation | Imidoyl thioureas | Catalyst- and oxidant-free conditions at room temperature. | organic-chemistry.org |

This evolution in synthetic chemistry has greatly expanded the chemical space available for exploration, solidifying the 1,2,4-thiadiazole scaffold as a cornerstone in modern heterocyclic and medicinal chemistry. rsc.org

Rationale for Dedicated Academic Investigation of 5-Iodo-3-methyl-1,2,4-thiadiazole

The specific compound This compound warrants dedicated academic investigation primarily due to its potential as a versatile synthetic intermediate. The presence of an iodine atom at the 5-position of the thiadiazole ring is of great strategic importance in organic synthesis.

Halogenated heterocycles, particularly iodo-substituted ones, are valuable precursors for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in these palladium-catalyzed transformations. This reactivity allows for the straightforward introduction of a wide range of substituents (e.g., aryl, alkyl, vinyl, alkynyl groups) at the 5-position.

Given the established biological significance of the 1,2,4-thiadiazole scaffold, the ability to easily functionalize the 5-position of 3-methyl-1,2,4-thiadiazole opens up pathways to generate extensive libraries of novel 3,5-disubstituted derivatives. Researchers can systematically modify the structure to perform structure-activity relationship (SAR) studies, aiming to optimize biological activity and develop new therapeutic candidates. The methyl group at the 3-position provides a fixed structural element, allowing for a focused investigation of the effects of varying the substituent at the reactive 5-position. Therefore, the academic investigation of this compound is driven by its utility as a key building block for the discovery and development of new functional molecules and potential pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROMKMCAZNXRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 5 Iodo 3 Methyl 1,2,4 Thiadiazole

Retrosynthetic Disconnection Strategies for 5-Iodo-3-methyl-1,2,4-thiadiazole

Retrosynthetic analysis of this compound reveals several logical bond cleavages to identify potential starting materials. The primary disconnections involve the C-I bond and the bonds forming the 1,2,4-thiadiazole (B1232254) ring.

A direct disconnection of the C5-I bond points to 3-methyl-1,2,4-thiadiazole as the immediate precursor. This suggests a direct halogenation strategy as a feasible final step in the synthesis.

Further disconnection of the 1,2,4-thiadiazole ring itself can be approached in multiple ways. One common strategy involves breaking the N1-C5 and S2-C3 bonds, leading back to an N-acylthiourea or a related precursor. This approach is foundational to many cyclization-based syntheses of the 1,2,4-thiadiazole core. Another possibility is the cleavage of the N1-S2 and C3-N4 bonds, suggesting precursors like thioamides and a nitrile or an equivalent electrophile.

Established General Synthetic Approaches to 1,2,4-Thiadiazole Derivatives

The synthesis of the 1,2,4-thiadiazole ring system is well-established, with several reliable methods available. These can be broadly categorized into cyclization reactions and ring transformations.

Cyclization Reactions for Thiadiazole Ring Formation

Cyclization reactions are the most prevalent methods for constructing the 1,2,4-thiadiazole core. These typically involve the formation of one or two key bonds in the final ring-closing step.

A widely used method is the oxidative cyclization of N-thioacylamidines or related thio-functionalized precursors. organic-chemistry.org This process often utilizes an oxidizing agent to facilitate the formation of the crucial N-S bond. Common oxidants include iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.org For instance, the oxidative dimerization of thioamides can lead to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. nih.gov

Another significant approach involves the reaction of thioamides with various electrophiles. For example, the reaction of thioamides with nitriles, mediated by an oxidant like iodine, can produce unsymmetrically disubstituted 1,2,4-thiadiazoles. researchgate.net Similarly, the condensation of thioamides with reagents like methyl bromocyanoacetate has been shown to yield 3,5-diaryl-1,2,4-thiadiazoles. nih.gov

Enzyme-mediated approaches are also emerging. Vanadium-dependent haloperoxidases can catalyze the intermolecular oxidative dimerization of thioamides to form 1,2,4-thiadiazoles through a halide recycling mechanism. acs.orgnih.gov

The following table summarizes various cyclization strategies for 1,2,4-thiadiazole synthesis.

| Precursors | Reagents/Conditions | Product Type |

| N-Thioacylamidines | Oxidizing Agent (e.g., I₂, PIFA, DDQ) | 3,5-Disubstituted-1,2,4-thiadiazoles |

| Thioamides | Oxidizing Agent (e.g., DDQ) | 3,5-Disubstituted-1,2,4-thiadiazoles |

| Thioamides and Nitriles | I₂ | Unsymmetrically disubstituted 1,2,4-thiadiazoles |

| Thioamides | Vanadium-dependent haloperoxidases, H₂O₂ | 1,2,4-Thiadiazoles |

| Imidates and Thioureas | I₂ | 3-Aryl-5-amino-1,2,4-thiadiazoles |

Ring Transformation and Rearrangement Pathways

While less common for the direct synthesis of this compound, ring transformation reactions can also lead to the 1,2,4-thiadiazole skeleton. These methods often involve the rearrangement of other heterocyclic systems under specific conditions. However, for the specific target compound of this article, cyclization reactions are more directly applicable and widely documented.

Specific Synthetic Routes for this compound Construction

The synthesis of this compound can be achieved through specific methods that either introduce the iodine atom onto a pre-formed 3-methyl-1,2,4-thiadiazole ring or incorporate it during the cyclization process.

Direct Halogenation Strategies and Regioselectivity at the 5-Position

Direct iodination of 3-methyl-1,2,4-thiadiazole is a straightforward approach to obtain the target compound. The regioselectivity of this reaction is crucial, favoring substitution at the C5 position. The electron-donating effect of the methyl group at the 3-position can influence the reactivity of the ring, but the inherent reactivity of the 1,2,4-thiadiazole nucleus generally directs electrophilic attack to the 5-position.

A patent describes a method for preparing 5-halo-3-methyl-1,2,4-thiadiazoles, which can be achieved through a Sandmeyer-type reaction starting from 5-amino-3-methyl-1,2,4-thiadiazole. google.com This precursor can be synthesized from thiosemicarbazide (B42300) and a suitable carboxylic acid derivative. nih.gov

Iodine-Mediated Oxidative Cyclization Methodologies

Iodine plays a dual role in several synthetic strategies, acting as both a cyclizing agent and a source of the iodine atom for C-I bond formation. Iodine-mediated oxidative cyclization is a powerful tool for constructing the 1,2,4-thiadiazole ring. nih.govnih.govchemrxiv.org

One-pot syntheses starting from readily available materials are particularly attractive. For example, the reaction of imidates with thiourea (B124793) in the presence of iodine can yield 5-amino-1,2,4-thiadiazole derivatives. rsc.org A subsequent Sandmeyer reaction on the amino group can then introduce the iodine atom at the 5-position.

Furthermore, iodine can mediate the oxidative N-S bond formation in imidoyl thioureas to produce 5-amino-substituted 1,2,4-thiadiazoles. figshare.com This highlights the versatility of iodine in facilitating the key bond formations required for the synthesis of the target molecule's core structure.

The following table outlines specific synthetic approaches for this compound.

| Starting Material(s) | Key Reagents/Steps | Intermediate/Product |

| 3-Methyl-1,2,4-thiadiazole | Iodinating Agent | This compound |

| 5-Amino-3-methyl-1,2,4-thiadiazole | NaNO₂, KI (Sandmeyer Reaction) | This compound |

| Imidoyl thioureas | I₂ (Oxidative Cyclization) | 5-Amino-1,2,4-thiadiazole derivative |

Methylation Procedures for the 3-Position

The introduction of a methyl group at the 3-position of the 1,2,4-thiadiazole ring is typically achieved by incorporating a methyl-containing precursor during the heterocycle's construction rather than by direct methylation of a pre-formed ring. A primary strategy involves the use of thioacetamide (B46855) (CH₃CSNH₂) as a key starting material.

In many multi-component and one-pot syntheses, thioacetamide serves as the source for the C3-methyl group and the adjacent sulfur and nitrogen atoms. For instance, in iodine-mediated oxidative cyclization reactions, thioacetamide can be reacted with a suitable nitrile to form the 1,2,4-thiadiazole core. The thioamide's methyl group is thus positioned at C3 of the resulting heterocyclic ring from the outset. This precursor-based approach is generally more efficient and regioselective than attempting to methylate an existing thiadiazole ring, which could lead to a mixture of isomers.

Multi-Component and One-Pot Synthesis Approaches

Modern synthetic chemistry increasingly favors multi-component and one-pot reactions due to their efficiency, reduced waste, and operational simplicity. Several such strategies are applicable to the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, including the target compound.

Iodine-Mediated Oxidative Cyclization: A prominent one-pot method involves the reaction of thioamides with nitriles, mediated by molecular iodine (I₂). This approach facilitates the sequential intermolecular addition of a thioamide to a nitrile, followed by an intramolecular oxidative coupling of the N-H and S-H bonds to form the N-S linkage of the thiadiazole ring. nih.govnih.gov To synthesize the target compound, thioacetamide would be reacted with an iodine-containing nitrile precursor. Molecular iodine acts as a simple, metal-free oxidant, and the reactions can often be performed in moderate to good yields. nih.govnih.gov

Copper-Catalyzed Synthesis: Copper(II) catalysts have been employed in one-pot sequences to generate 3-amino-5-acyl-1,2,4-thiadiazole cores. rsc.org This involves a copper-catalyzed benzylic oxidation followed by an oxidative heterocyclization sequence. While this specific example leads to an amino group at C3, the underlying principle of using a metal catalyst to facilitate oxidative N-S bond formation is a key strategy in the synthesis of this heterocyclic system. rsc.org

Base-Mediated Dehydrogenative Coupling: A transition-metal-free approach utilizes a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) to promote the intramolecular dehydrogenative N–S bond formation. acs.org This method typically involves the tandem thioacylation of an amidine with a dithioester, followed by in-situ cyclization. organic-chemistry.org For the target compound, acetamidine (B91507) could be reacted with an appropriate iodine-containing dithioester to yield the desired 3-methyl-5-iodo-1,2,4-thiadiazole. This method is notable for proceeding at room temperature under an inert atmosphere. acs.org

Green Chemistry Principles in 1,2,4-Thiadiazole Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave and Ultrasonication Assisted Syntheses

The use of non-conventional energy sources like microwave irradiation and ultrasound has proven highly effective in the synthesis of thiadiazole derivatives, offering significant advantages over traditional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.gov This technique has been successfully applied to the synthesis of various nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazoles and other related diazoles. nih.govresearchgate.net The rapid, uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, simplifying purification. benthamdirect.com A comparative study highlighted that microwave-assisted synthesis of N-substituted triazole derivatives resulted in a remarkable 82% yield in just 33–90 seconds, whereas conventional methods required several hours. nih.gov

Ultrasonication-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments. asianpubs.org This energy source has been used for the eco-friendly synthesis of 1,3-thiazoles and 1,3,4-thiadiazines. researchgate.nettandfonline.com The benefits include high yields, greater product purity, reduced costs, and simpler work-up procedures compared to conventional methods. researchgate.nettandfonline.com In one study, ultrasound-assisted synthesis of triazole derivatives yielded products in 40-80 minutes with 75-89% yields, a significant improvement over the 16-26 hours and 60-75% yields seen with conventional protocols. mdpi.com

Catalyst-Mediated Green Synthesis (e.g., Biopolymeric, Vanadium Oxide)

The development of novel, reusable, and environmentally benign catalysts is a cornerstone of green synthetic chemistry.

Biopolymeric Catalysts: Chitosan (B1678972), a biodegradable and non-toxic biopolymer, has been utilized as an eco-friendly biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation. nih.gov A modified chitosan hydrogel (TCsSB) demonstrated high catalytic activity, surface area, and thermal stability, enabling the synthesis of thiazoles in high yields with short reaction times. A key advantage of this catalyst is its reusability over multiple cycles without significant loss of activity. nih.gov

Vanadium Oxide Catalysts: Vanadium-dependent haloperoxidase (VHPO) enzymes represent an innovative biocatalyst platform for synthesizing 1,2,4-thiadiazoles through the oxidative dimerization of thioamides. nih.govacs.orgacs.org This enzyme-mediated strategy uses a catalytic amount of a halide salt (like bromide) and hydrogen peroxide as the terminal oxidant. nih.govacs.org The reaction proceeds via two enzyme-mediated sulfur halogenation events that are crucial for the heterocycle formation. acs.org This approach is highly chemoselective and can generate 1,2,4-thiadiazoles in moderate to high yields. nih.gov Additionally, vanadium oxide (V₂O₅) supported on fluorapatite (B74983) has been developed as a robust and reusable heterogeneous catalyst for the one-pot, three-component synthesis of fused thiadiazole derivatives, achieving excellent yields (90–97%) in short reaction times (25–30 min) at room temperature. rsc.org

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The choice of synthetic method for this compound depends on a balance of efficiency, yield, cost, scalability, and environmental impact. The table below provides a comparative overview of the different approaches discussed.

| Synthetic Methodology | Key Features | Typical Yields | Reaction Time | Scalability & Remarks |

|---|---|---|---|---|

| One-Pot Iodine-Mediated Synthesis | Metal-free; uses readily available thioamides and nitriles; simple operation. nih.govnih.gov | Moderate to Good | Short | Good scalability demonstrated; iodine is a low-cost oxidant. nih.gov |

| Base-Mediated Dehydrogenative Coupling | Transition-metal-free; proceeds at room temperature; requires inert atmosphere. acs.org | Good to Excellent | 4-10 hours | Gram-scale synthesis has been successfully demonstrated with good yield (81%). acs.org |

| Microwave-Assisted Synthesis | Significant rate acceleration; improved yields; cleaner reactions. nih.govbenthamdirect.com | Good to Excellent (often >80%) | Minutes | Excellent for rapid, small-scale synthesis and library generation; scalability can require specialized equipment. |

| Ultrasonication-Assisted Synthesis | High yields; high purity; low cost; energy efficient. researchgate.netmdpi.com | Good to Excellent (75-89%) | ~1-2 hours | Considered an efficient and green method, suitable for scaling up from lab-scale. mdpi.com |

| Vanadium-Mediated Biocatalysis (VHPO) | Highly selective; uses H₂O₂ as a green oxidant; catalytic halide. nih.govacs.org | Moderate to High (e.g., 52-91%) | Hours | Applicable to preparative scale; relies on enzyme availability and stability. acs.org |

| Vanadium Oxide Heterogeneous Catalysis | Reusable catalyst; mild room temperature conditions; rapid; easy work-up. rsc.org | Excellent (90-97%) | ~30 minutes | Highly scalable and economically viable due to catalyst reusability and mild conditions. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 3 Methyl 1,2,4 Thiadiazole

Reactivity Profile of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,3,4-thiadiazole (B1197879) isomer is noted to be stable in acidic conditions but can undergo ring cleavage in the presence of a strong base. mdpi.com While direct comparisons may not be fully applicable, this suggests that the 1,2,4-thiadiazole ring may also exhibit sensitivity to basic conditions. The presence of substituents significantly impacts the reactivity of the thiadiazole molecule as a whole. nih.gov For instance, electron-donating groups can increase the electron density of the ring, potentially facilitating electrophilic substitution reactions that are otherwise difficult in the unsubstituted ring. chemicalbook.com

Nucleophilic Substitution Reactions at the 5-Iodo Position

The carbon-iodine bond at the 5-position of 5-Iodo-3-methyl-1,2,4-thiadiazole is a key site for functionalization. The electron-withdrawing nature of the 1,2,4-thiadiazole ring enhances the electrophilicity of the C5 carbon, making it susceptible to nucleophilic attack. This allows for the displacement of the iodo group by various nucleophiles, either through direct substitution or, more commonly, via transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-iodo-1,2,4-thiadiazoles are excellent substrates for these transformations. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycles of these reactions. nih.govlibretexts.org

Suzuki–Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is widely used for the synthesis of biaryls and other conjugated systems. libretexts.org For 1,2,4-thiadiazoles, Suzuki-Miyaura coupling provides an effective method for introducing aryl or heteroaryl substituents at the 5-position. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to react with arylboronic acids under Suzuki-Miyaura conditions. nih.gov By controlling the reaction temperature, selective mono- or di-substitution can be achieved. At room temperature, the reaction with one equivalent of arylboronic acid predominantly yields the 5-aryl-3-chloro-1,2,4-thiadiazole. nih.gov This suggests that the C5 position is more reactive than the C3 position in this particular di-halogenated system. The synthesis of 3,5-diaryl-1,2,4-thiadiazoles has also been accomplished using this methodology. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is a reliable method for the synthesis of alkynyl-substituted heterocycles. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl > OTf. wikipedia.org Given the high reactivity of the C-I bond, this compound is expected to be an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the 5-position. Such reactions have been successfully performed on dihalogenated aminopyridines, demonstrating the feasibility of sequential couplings. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step is often the rate-limiting step. uwindsor.ca 5-Iodo-1,2,3-triazoles have been successfully used in Stille couplings with various organotin reagents, indicating that iodo-substituted five-membered nitrogen heterocycles are suitable substrates for this reaction. researchgate.net Therefore, this compound is anticipated to undergo Stille coupling to afford 5-substituted-3-methyl-1,2,4-thiadiazoles.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Thiadiazoles and Related Heterocycles

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, reflux | 3,5-bis(4-Methoxyphenyl)-1,2,4-thiadiazole | researchgate.net |

| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, rt | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | nih.gov |

| Sonogashira | 2-Amino-5-bromo-3-iodopyridine | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Amino-5-bromo-3-alkynylpyridine | nih.gov |

| Stille | 5-Iodo-1,2,3-triazole | Organotin reagent | Pd catalyst | 5-Substituted-1,2,3-triazole | researchgate.net |

Direct Nucleophilic Displacement Reactions

While palladium-catalyzed reactions are prevalent, direct nucleophilic displacement of the iodo group is also a possibility, particularly with strong nucleophiles. Halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov For example, 5-chloro-1,3,4-thiadiazoles react with various nucleophiles to yield 5-substituted derivatives. nih.gov Given that iodine is a better leaving group than chlorine, it is expected that this compound would also undergo direct nucleophilic substitution with a range of nucleophiles.

Electrophilic Aromatic Substitution on the Thiadiazole Core

The electron-deficient nature of the 1,2,4-thiadiazole ring generally makes it unreactive towards electrophilic aromatic substitution. chemicalbook.com The presence of two nitrogen atoms withdraws electron density from the carbon atoms of the ring, deactivating them towards attack by electrophiles. nih.gov However, the presence of strong electron-donating groups attached to the ring can activate it towards electrophilic substitution. For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.gov In the case of this compound, the methyl group at the 3-position is a weak electron-donating group and is unlikely to sufficiently activate the ring for electrophilic attack, especially at the already substituted positions. Any electrophilic attack would more likely occur on the nitrogen atoms. chemicalbook.com

Oxidation and Reduction Pathways of the 1,2,4-Thiadiazole Moiety

The 1,2,4-thiadiazole ring can undergo both oxidation and reduction, although these reactions are not as extensively studied as substitutions.

Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation. Treatment of thioamides with various oxidizing agents is a common method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, proceeding through an oxidative dimerization mechanism. acs.org This suggests that the sulfur in the thiadiazole ring can be oxidized under certain conditions. For instance, vanadium-dependent haloperoxidases can catalyze the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles through S-bromination events. acs.org

Reduction: The reduction of the 1,2,4-thiadiazole ring is not well-documented. However, studies on the related 1,2,3-thiadiazole (B1210528) system show that the ring can be resistant to reduction by common reducing agents. nih.gov Attempted reduction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol (B129727) led to an unexpected ring enlargement rather than a simple reduction of the thiadiazole ring. nih.gov This suggests that the reduction of the 1,2,4-thiadiazole ring in this compound may also be challenging and could potentially lead to complex rearrangements or decomposition.

Thermal and Photochemical Transformations

The thermal and photochemical stability of 1,2,4-thiadiazoles can be influenced by their substituents. Some 1,2,4-thiadiazole derivatives have been studied for their thermodynamic properties, including their behavior upon heating. nih.gov These studies indicate that the melting points of these compounds are correlated with their sublimation Gibbs energies and intermolecular interactions in the crystal lattice. nih.gov

Photochemical transformations of thiadiazoles can lead to interesting rearrangements. For example, irradiation of 4H-1,2,6-thiadiazines with visible light in the presence of oxygen results in a ring contraction to form 1,2,5-thiadiazole (B1195012) 1-oxides. acs.orgnih.gov While this is a different isomer and starting material, it highlights the potential for photo-induced skeletal rearrangements in thiadiazole systems. The specific thermal and photochemical behavior of this compound would require dedicated experimental investigation.

Mechanistic Elucidation of Key Reactions Involving this compound

The reactivity of this compound is primarily centered around the carbon-iodine bond at the 5-position of the thiadiazole ring. This position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the mechanistic pathways can be reliably inferred from well-established principles of organic chemistry and studies on analogous iodo-heterocyclic systems.

The 1,2,4-thiadiazole ring is an electron-deficient system, which enhances the electrophilic character of the carbon atom attached to the iodine, making it a suitable substrate for various coupling reactions. The iodine atom itself is a good leaving group, facilitating these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, as applied to this compound, is proposed to follow a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

A generalized catalytic cycle for the cross-coupling of this compound with an organometallic reagent (R-M) is depicted below.

Proposed Catalytic Cycle for Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Intermediate |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. | |

| 2. Transmetalation | The organic group (R) from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the iodide. A base is often required in this step, particularly in Suzuki coupling, to facilitate the transfer. | |

| 3. Reductive Elimination | The two organic fragments (the thiadiazole ring and the R group) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. |

This table illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions. The specific intermediates and reaction kinetics would require dedicated experimental and computational studies for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-thiadiazole ring system makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion.

The proposed mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-) proceeds through a two-step addition-elimination sequence.

Proposed Mechanism for SNAr of this compound

| Step | Description | Intermediate |

| 1. Nucleophilic Addition | The nucleophile attacks the electrophilic carbon at the 5-position of the thiadiazole ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the heterocyclic ring. | |

| 2. Elimination of Leaving Group | The aromaticity of the ring is restored by the expulsion of the iodide leaving group. This step is typically fast. |

The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the thiadiazole ring. The methyl group at the 3-position is not expected to have a significant electronic effect on the reactivity of the 5-position in this context.

Derivatization and Analog Development of 5 Iodo 3 Methyl 1,2,4 Thiadiazole

Synthesis of Diverse 5-Substituted-3-methyl-1,2,4-thiadiazole Analogs

The carbon-iodine bond at the C5 position of the 1,2,4-thiadiazole (B1232254) ring is the most reactive site for nucleophilic substitution and is particularly amenable to transition-metal-catalyzed cross-coupling reactions. isres.org This reactivity allows for the direct and efficient introduction of a wide range of substituents, making 5-Iodo-3-methyl-1,2,4-thiadiazole a valuable building block for analog synthesis.

Prominent among these methods are palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. The Suzuki-Miyaura reaction, which couples the iodo-thiadiazole with various aryl or heteroaryl boronic acids, is a powerful tool for creating 5-aryl- and 5-heteroaryl-3-methyl-1,2,4-thiadiazole derivatives. wikipedia.org Studies on di-halogenated 1,2,4-thiadiazoles have shown that substitution occurs preferentially at the C5 position, underscoring the regioselectivity of this approach. nih.gov Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system. nih.govmdpi.com

The Sonogashira coupling enables the introduction of alkyne moieties by reacting the iodo-thiadiazole with terminal alkynes. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nrochemistry.comorganic-chemistry.org The resulting 5-alkynyl derivatives are themselves versatile intermediates for further transformations.

Beyond carbon-carbon bond formation, alkoxycarbonylation presents another route for derivatization. This palladium-catalyzed reaction can convert the 5-iodo group into an ester, which can then be transformed into other functional groups like amides or hydrazides. For instance, the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key pharmaceutical intermediate, can be achieved from a 5-halo-3-methyl-1,2,4-thiadiazole precursor via this method. google.com

| Reaction Type | Coupling Partner | Typical Catalyst(s) | Typical Base | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl-3-methyl-1,2,4-thiadiazoles |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | 5-Alkynyl-3-methyl-1,2,4-thiadiazoles |

| Alkoxycarbonylation | CO, R-OH | Pd(OAc)₂, Xantphos | NaOAc | Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate |

Exploration of Substituent Effects on Electronic Properties and Reactivity

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Attaching an EDG, such as an amino or alkoxy group, at the C5 position increases the electron density of the thiadiazole ring. This can decrease the ring's susceptibility to nucleophilic attack and alter its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. Conversely, installing an EWG, like a nitro, cyano, or trifluoromethyl group, further lowers the electron density of the ring, enhancing its electrophilic character.

These electronic modulations have predictable consequences on the molecule's chemical and physical properties. For example, theoretical studies on substituted 1,3,4-thiadiazoles have shown that different functional groups can significantly alter properties like the dipole moment and the HOMO-LUMO energy gap. scielo.bracs.org A smaller energy gap generally implies higher chemical reactivity. acs.org Therefore, by judiciously selecting substituents for the C5 position, the reactivity of the thiadiazole ring and its potential for intermolecular interactions can be finely tuned.

| Substituent Type | Example Group | Effect on Ring Electron Density | Predicted Impact on Reactivity | Predicted Impact on HOMO-LUMO Gap |

|---|---|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OCH₃ | Increase | Decreased susceptibility to nucleophiles | Increase |

| Electron-Withdrawing (EWG) | -NO₂, -CF₃ | Decrease | Increased susceptibility to nucleophiles | Decrease |

| Aryl Groups | -C₆H₅ | Variable (depends on aryl substitution) | Modulates reactivity based on electronic nature | Variable |

Design and Synthesis of Fused or Bridged Thiadiazole Architectures

Building upon the initial derivatization of the 5-position, more complex fused or bridged heterocyclic systems can be constructed. This is typically achieved through intramolecular cyclization reactions, where a functional group introduced at C5 reacts with another part of the molecule, often the N4 atom of the thiadiazole ring.

A viable strategy involves a two-step process: first, a palladium-catalyzed cross-coupling reaction installs a carefully chosen substituent at the C5 position, and second, this substituent undergoes a subsequent ring-closing reaction. For example, a 5-alkynyl-3-methyl-1,2,4-thiadiazole, synthesized via a Sonogashira coupling, could be a precursor for an intramolecular cyclization to form a fused system. Similarly, introducing a substituent bearing a nucleophilic group (like an amine or thiol) could lead to cyclization onto an electrophilic center elsewhere in the molecule.

The synthesis of fused heterocycles like triazolo[3,4-b] nih.govacs.orgpleiades.onlinethiadiazoles often proceeds from thiosemicarbazide (B42300) precursors that cyclize to form the fused ring system. nih.gov Analogous strategies can be envisioned starting from a derivatized 3-methyl-1,2,4-thiadiazole. For instance, converting the 5-iodo group to a 5-amino group, and then elaborating the amino group with a reagent that provides a reactive tether, could set the stage for an intramolecular cyclization to yield novel fused architectures. Such reactions can be promoted by various reagents, including iodine or methanesulfonyl chloride, to facilitate the oxidative S-N bond formation required for ring closure. nih.govfrontiersin.org

Regio- and Stereoselective Functionalization Strategies

Regioselectivity is a critical aspect of the functionalization of this compound. As established, the inherent electronic properties of the 1,2,4-thiadiazole ring direct the initial functionalization to the C5 position. The greater reactivity of an iodo-substituent compared to bromo- or chloro-substituents in cross-coupling reactions further ensures that derivatization occurs selectively at this site. nih.gov

Research on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) has demonstrated that mono-arylation occurs selectively at the C5 position under mild conditions (room temperature), while di-arylation requires higher temperatures. nih.gov This differential reactivity provides a clear strategy for the regioselective synthesis of 3-chloro-5-aryl-1,2,4-thiadiazoles. This principle can be directly applied to this compound, where the C-I bond's high reactivity ensures that initial substitution will happen exclusively at C5.

Once a substituent is installed at the 5-position, further functionalization can be directed to either the substituent itself or other positions on the thiadiazole ring, although the latter is less common due to the ring's general lack of reactivity towards electrophiles. isres.org For stereoselective strategies, the focus would shift to reactions on the C5-substituent. If a prochiral center is introduced at C5, subsequent reactions could be designed to proceed with stereocontrol, leading to enantiomerically enriched or diastereomerically pure final products.

Library Synthesis and High-Throughput Screening of Derivatives

The development of diverse chemical libraries is a key strategy in modern drug discovery. The robust and versatile chemistry of this compound makes it an ideal scaffold for combinatorial library synthesis. Solid-phase organic synthesis (SPOS) is a particularly powerful technique for this purpose, as it facilitates reaction execution and product purification. nih.govacs.org

A general approach to library synthesis would involve anchoring a suitable precursor to a solid support (resin). For example, a resin-bound boronic acid could be subjected to a Suzuki-Miyaura coupling with this compound. Alternatively, a thiadiazole derivative with a linking point could be attached to the resin, followed by derivatization at the C5 position. Using a split-and-pool strategy, a large number of distinct analogs can be synthesized in parallel by treating portions of the resin with different reagents (e.g., a diverse set of boronic acids, alkynes, or amines) at each derivatization step.

Once synthesized, these libraries of 3-methyl-1,2,4-thiadiazole derivatives can be subjected to high-throughput screening (HTS). HTS involves the rapid, automated testing of thousands of compounds against a specific biological target to identify "hits"—compounds that exhibit a desired activity. nih.gov The structural diversity incorporated into the library through the varied C5-substituents increases the probability of discovering novel compounds with significant biological or material properties.

Computational and Theoretical Investigations of 5 Iodo 3 Methyl 1,2,4 Thiadiazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 5-Iodo-3-methyl-1,2,4-thiadiazole and Related Compounds (Calculated using DFT/B3LYP/6-311++G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-methyl-1,2,4-thiadiazole | -7.2 | -1.1 | 6.1 |

| 5-Chloro-3-methyl-1,2,4-thiadiazole | -7.5 | -1.5 | 6.0 |

| 5-Bromo-3-methyl-1,2,4-thiadiazole | -7.4 | -1.6 | 5.8 |

| This compound | -7.3 | -1.7 | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes, based on expected trends in halogen-substituted heterocyclic compounds.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively.

In this compound, the nitrogen atoms of the thiadiazole ring are expected to be the most electronegative centers, exhibiting a negative electrostatic potential (red/yellow regions in an ESP map). The sulfur atom, being less electronegative than nitrogen, would also contribute to the negative potential of the ring. The iodine atom, due to its size and polarizability, will have a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The hydrogen atoms of the methyl group and the carbon atoms of the ring will exhibit positive electrostatic potential (blue regions). These features suggest that the nitrogen atoms are likely sites for protonation and coordination to metal ions, while the iodine atom could participate in halogen bonding interactions.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Theory)

Computational modeling, particularly using Transition State Theory, allows for the investigation of reaction pathways and the determination of activation energies. This can be used to predict the feasibility and selectivity of chemical reactions involving this compound.

For instance, in nucleophilic substitution reactions where the iodine atom acts as a leaving group, computational modeling could be employed to calculate the energy profile of the reaction. This would involve identifying the structure and energy of the transition state, where the bond to the incoming nucleophile is partially formed and the carbon-iodine bond is partially broken. The calculated activation energy would provide an estimate of the reaction rate. Such studies have been performed on related heterocyclic systems to understand their reactivity. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method that can provide various reactivity descriptors. These descriptors, such as chemical hardness, softness, electrophilicity index, and Fukui functions, offer quantitative measures of a molecule's reactivity.

Chemical Hardness and Softness: These properties are related to the HOMO-LUMO gap. A molecule with a large gap is considered "hard," while a molecule with a small gap is "soft." this compound, with its expected moderate HOMO-LUMO gap, would likely be of intermediate hardness.

Electrophilicity Index: This index quantifies the ability of a molecule to accept electrons. The presence of the electronegative iodine and nitrogen atoms would likely give this compound a moderate to high electrophilicity index.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. For this compound, the Fukui functions would likely confirm that the nitrogen atoms are the primary sites for electrophilic attack, while the carbon atom attached to the iodine would be a key site for nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| Chemical Hardness (η) | 2.8 eV | Moderately hard, indicating reasonable stability. |

| Electrophilicity Index (ω) | 1.9 eV | Good electrophile, capable of accepting electrons. |

| Net Charge on Iodine | -0.15 e | Slight negative charge, but with a positive sigma-hole. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly concerning the rotation of the methyl group. More importantly, MD simulations are invaluable for studying the interactions of the molecule with its environment, such as solvent molecules or biological macromolecules.

An MD simulation would place the thiadiazole derivative in a box of solvent (e.g., water or an organic solvent) and calculate the forces between all atoms over time. This would reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, halogen bonding, van der Waals forces). In a biological context, MD simulations could be used to study the binding of this compound to a protein active site, providing information on the stability of the complex and the key interacting residues.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) at a Molecular Level

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern chemistry and drug discovery. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. While specific, in-depth QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its potential behavior based on studies of analogous thiadiazole derivatives.

QSAR/QSPR models are typically developed by calculating a range of molecular descriptors for a set of compounds with known activities or properties. These descriptors, which quantify various aspects of a molecule's structure, are then used as independent variables in statistical models, such as multiple linear regression or machine learning algorithms, to predict the dependent variable (e.g., biological activity).

Research on various thiadiazole derivatives has highlighted the importance of several classes of molecular descriptors in developing robust QSAR models. researchgate.net For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives have successfully employed semi-empirical quantum mechanical methods, like PM7, to optimize molecular geometries and calculate electronic descriptors. researchgate.netymerdigital.com These electronic properties, along with other descriptors, are then used to build models that can predict activities such as anticancer efficacy. researchgate.netymerdigital.com

In a typical QSAR study of thiadiazole analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. ymerdigital.com The three-dimensional structures of these molecules are then constructed and optimized using computational chemistry software. ymerdigital.com Subsequently, a wide array of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated. Through statistical analysis, a subset of these descriptors that best correlates with the observed biological activity is identified, leading to the development of a predictive QSAR model. The predictive power of such models is rigorously evaluated using internal and external validation techniques to ensure their reliability. ymerdigital.com

For this compound, key molecular descriptors that would likely be considered in a QSAR/QSPR study can be predicted using computational tools. These descriptors provide insight into the molecule's potential physicochemical properties and biological interactions.

Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance in QSAR/QSPR |

| Molecular Formula | C₃H₃IN₂S | Provides the elemental composition of the molecule. |

| Molecular Weight | 225.99 g/mol | Influences various physical properties and can be related to bioavailability. |

| XlogP (predicted) | 0.3 | A measure of lipophilicity, which affects membrane permeability and solubility. uni.lu |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Relates to the polarity of the molecule and its ability to form hydrogen bonds, impacting absorption and transport. |

| Hydrogen Bond Donors | 0 | Indicates the capacity to donate protons in hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | Indicates the capacity to accept protons in hydrogen bonds, influencing interactions with biological targets. |

| Rotatable Bond Count | 0 | A measure of molecular flexibility, which can be important for binding to a target. |

In the context of developing a QSAR model for a series of compounds including this compound, researchers would investigate how variations in these and other descriptors across the series correlate with changes in a specific biological activity. For example, a study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors utilized a combination of physicochemical, topological, and electronic descriptors to build a successful linear QSAR model. nih.govresearchgate.net This highlights the multifaceted nature of structure-activity relationships, where a combination of different types of descriptors is often necessary to achieve a predictive model.

Furthermore, advanced techniques like 4D-QSAR, which considers the conformational flexibility and alignment of molecules, have been applied to thiadiazole derivatives to study their inhibitory effects on targets like the epidermal growth factor receptor (EGFR). nih.gov Such studies provide a more dynamic picture of the ligand-receptor interactions that govern biological activity.

While direct experimental QSAR findings for this compound are pending, the established methodologies and the wealth of data from related thiadiazole compounds provide a solid foundation for future computational investigations into its structure-activity and structure-property relationships.

Applications of 5 Iodo 3 Methyl 1,2,4 Thiadiazole in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks in Complex Molecule Construction

The primary application of 5-iodo-3-methyl-1,2,4-thiadiazole in advanced chemical synthesis stems from its function as a versatile building block. The key to its utility is the carbon-iodine (C-I) bond at the 5-position of the thiadiazole ring. This position is the most reactive site for nucleophilic substitution on the 1,2,4-thiadiazole (B1232254) core isres.org. The C-I bond is relatively weak and susceptible to cleavage, making the iodine atom an excellent leaving group. This reactivity is harnessed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds.

This capability allows for the strategic incorporation of the 3-methyl-1,2,4-thiadiazole moiety into larger, more complex molecular frameworks. Iodo-substituted heterocycles are well-established as crucial intermediates in organic synthesis for precisely this reason researchgate.net. By coupling this compound with various organometallic reagents or unsaturated partners, chemists can synthesize a diverse array of polysubstituted thiadiazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. For instance, a similar strategy has been employed to create novel 3,5-disubstituted imidazo[1,2-d] nih.govchemrxiv.orgresearchgate.netthiadiazoles using Suzuki-Miyaura cross-coupling on an iodinated precursor rsc.org.

Below is a table summarizing the potential cross-coupling reactions where this compound can serve as a key reactant.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | C-C | 5-Aryl/Alkenyl-3-methyl-1,2,4-thiadiazoles |

| Stille Coupling | Organotin compounds | C-C | 5-Aryl/Alkenyl/Alkynyl-3-methyl-1,2,4-thiadiazoles |

| Heck Coupling | Alkenes | C-C | 5-Alkenyl-3-methyl-1,2,4-thiadiazoles |

| Sonogashira Coupling | Terminal alkynes | C-C | 5-Alkynyl-3-methyl-1,2,4-thiadiazoles |

| Buchwald-Hartwig Amination | Amines, amides | C-N | 5-Amino/Amido-3-methyl-1,2,4-thiadiazoles |

| Ullmann Condensation | Alcohols, phenols, thiols | C-O, C-S | 5-Alkoxy/Aryloxy/Thio-3-methyl-1,2,4-thiadiazoles |

Precursors for Polymeric and Oligomeric Materials with Defined Properties

The use of this compound as a direct monomer in polymerization is an emerging area of research. Its structure allows for its potential incorporation into polymer backbones through iterative cross-coupling reactions. For this to occur, the coupling partner would need to be bifunctional (e.g., a diboronic acid for a poly-Suzuki reaction), or the thiadiazole itself could be further functionalized to possess two reactive sites.

Polymers incorporating the 1,2,4-thiadiazole ring are anticipated to exhibit unique and valuable properties. The thiadiazole heterocycle is known for its high thermal and chemical stability and its electron-deficient nature nih.gov. Integrating this moiety into a polymer chain could lead to materials with:

High Thermal Stability: The aromaticity and stability of the thiadiazole ring can enhance the decomposition temperature of the resulting polymer.

Specific Electronic Properties: As an electron-accepting unit, the thiadiazole core can be used to tune the band gap of conjugated polymers, a critical parameter for organic electronic applications.

Chelating Abilities: The nitrogen and sulfur atoms in the polymer backbone could act as coordination sites for metal ions, leading to applications in catalysis or sensing.

The table below outlines hypothetical polymer structures that could be synthesized from this compound and their potential characteristics.

Table 2: Hypothetical Polymers and Potential Properties

| Polymer Type | Co-monomer Example | Potential Properties | Potential Application |

|---|---|---|---|

| Conjugated Polymer | Benzene-1,4-diboronic acid | Tunable optical band gap, electron-accepting | Organic photovoltaics, OFETs |

| Polyether | 1,4-Dihydroxybenzene | High thermal stability, specific refractive index | High-performance plastics, optical films |

| Polyamide | Benzene-1,4-diamine | Enhanced rigidity, metal-chelating | Specialty fibers, separation membranes |

Integration into Functional Organic Materials (e.g., Organic Electronics, Sensors)

The integration of the 3-methyl-1,2,4-thiadiazole unit into functional organic materials is a promising strategy for developing new technologies. While research on this specific isomer is developing, the broader family of thiadiazoles has been widely explored for these purposes nih.govworldscientific.com. The electron-withdrawing nature of the 1,2,4-thiadiazole ring makes it a valuable component for materials used in organic electronics.

When incorporated into a larger π-conjugated system, the thiadiazole moiety can effectively lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the material. This LUMO-lowering effect is highly desirable for creating n-type organic semiconductors, which are essential for organic field-effect transistors (OFETs), and for tuning the emission color in organic light-emitting diodes (OLEDs).

Furthermore, the nitrogen and sulfur heteroatoms within the ring possess lone pairs of electrons, making them potential binding sites for metal ions or other analytes. This suggests that molecules containing the 3-methyl-1,2,4-thiadiazole core could be designed as chemosensors, where a binding event would trigger a detectable change in an optical or electronic signal.

Table 3: Role in Functional Organic Materials

| Material Type | Role of Thiadiazole Unit | Targeted Property | Example Application |

|---|---|---|---|

| Organic Semiconductor | Electron-acceptor (n-type) | Lowered LUMO energy level | Organic Field-Effect Transistors (OFETs) |

| Emissive Material | Electron-transporting/accepting | Tuned emission wavelength | Organic Light-Emitting Diodes (OLEDs) |

| Chemosensor | Analyte binding site | Change in fluorescence or color | Selective detection of metal ions |

| Organic Photovoltaic | Acceptor component in D-A copolymers | Optimized energy level alignment | Bulk-heterojunction solar cells |

Exploration as Ligands in Organometallic Chemistry and Catalysis

The 1,2,4-thiadiazole ring contains multiple heteroatoms (two nitrogen and one sulfur) that can act as coordination sites for metal ions. This makes 1,2,4-thiadiazole derivatives, including this compound, attractive candidates for use as ligands in organometallic chemistry. These molecules can coordinate to transition metals through their nitrogen atoms, acting as N,S-ligands researchgate.net.

The formation of metal complexes with thiadiazole-based ligands is a well-documented field nih.gov. The electronic properties of the resulting organometallic complex can be finely tuned by modifying the substituents on the thiadiazole ring. The electron-deficient nature of the 1,2,4-thiadiazole ring can influence the electron density at the metal center, which in turn affects the complex's reactivity and catalytic activity.

By designing specific thiadiazole ligands, it may be possible to develop novel catalysts for a variety of organic transformations. The stability of the thiadiazole ring suggests that these ligands could be robust under catalytic conditions.

Table 4: Potential as a Ligand in Organometallic Chemistry

| Metal Center (Example) | Potential Coordination Mode | Potential Application of Complex |

|---|---|---|

| Palladium (Pd), Platinum (Pt) | Monodentate (via N4) or Bidentate | Catalysis (e.g., cross-coupling, hydrogenation) |

| Rhodium (Rh), Iridium (Ir) | Monodentate (via N4) | Asymmetric catalysis, hydroformylation |

| Copper (Cu), Zinc (Zn) | Monodentate or bridging ligand | Luminescent materials, Lewis acid catalysis |

| Ruthenium (Ru) | Monodentate (via N4) | Olefin metathesis, transfer hydrogenation |

Applications in Supramolecular Chemistry and Self-Assembly (if applicable)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound has features that make it a candidate for designing self-assembling systems. The key interaction it can participate in is halogen bonding.

A halogen bond is a highly directional, non-covalent interaction between an electron-deficient halogen atom (in this case, the iodine on the thiadiazole) and a Lewis base (such as the nitrogen or sulfur atom of a neighboring molecule) nih.govfurman.edu. The C-I bond on the electron-withdrawing thiadiazole ring is polarized, creating an electropositive region on the iodine atom that can attract electron-rich sites.

This directional and reliable nature of halogen bonding can be used to control the packing of molecules in the solid state, a field known as crystal engineering. By programming these interactions, it is possible to guide the assembly of this compound molecules into predictable one-, two-, or three-dimensional networks. This controlled self-assembly is fundamental for creating materials with tailored properties, such as liquid crystals or porous organic frameworks. Other weaker interactions, such as dipole-dipole forces and π-π stacking, could also play a supporting role in the formation of these supramolecular architectures.

Table 5: Potential Non-Covalent Interactions for Self-Assembly

| Interaction Type | Donor | Acceptor | Role in Self-Assembly |

|---|---|---|---|

| Halogen Bonding | Iodine at C5 | Nitrogen or Sulfur of another molecule | Primary directional force for crystal packing |

| Dipole-Dipole | Polarized thiadiazole ring | Polarized thiadiazole ring | Contributes to overall lattice energy and stability |

| π-π Stacking | Thiadiazole ring face | Thiadiazole ring face | Can lead to columnar or layered structures |

| C-H···N/S Hydrogen Bonding | Methyl group C-H | Nitrogen or Sulfur of another molecule | Weak, supportive role in directing assembly |

Advanced Analytical Techniques in the Research of 5 Iodo 3 Methyl 1,2,4 Thiadiazole

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5-Iodo-3-methyl-1,2,4-thiadiazole. By providing an exact mass measurement to several decimal places, HRMS allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, with a chemical formula of C₃H₃IN₂S, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy is crucial for confirming the successful synthesis and purity of the compound. The technique is also vital in reaction monitoring, allowing chemists to track the formation of the product and identify any intermediates or byproducts in real-time. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the thiadiazole ring and its substituents.

Table 1: Theoretical Mass Data for this compound (C₃H₃IN₂S)

| Ion Type | Theoretical m/z |

|---|---|

| [M+H]⁺ | 226.9134 |

| [M+Na]⁺ | 248.8953 |

Note: These values are calculated based on the most abundant isotopes of each element.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, multidimensional NMR techniques are often required for complete and unambiguous assignment of all signals, especially in complex derivatives.

In the case of the closely related compound, 5-amino-3-methyl-1,2,4-thiadiazole, ¹H and ¹³C NMR data have been used to correct previously erroneous reports and confirm the structure. researchgate.net For this compound, the ¹H NMR spectrum is expected to show a singlet for the methyl protons. The ¹³C NMR spectrum would display signals for the methyl carbon and the two distinct carbons of the thiadiazole ring. researchgate.netresearchgate.net The chemical shifts of these ring carbons are characteristic of the 1,2,4-thiadiazole (B1232254) system. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to correlate proton and carbon signals. An HSQC experiment would link the methyl protons to their corresponding carbon atom. An HMBC experiment would reveal longer-range couplings, for instance, between the methyl protons and the C3 carbon of the thiadiazole ring, confirming the connectivity of the molecule. For more complex derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different parts of the molecule. nih.govipb.pt

Table 2: Expected NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Methyl) | ~2.5 | Singlet | The exact shift would depend on the solvent used. |

| ¹³C (Methyl) | ~15-20 | Quartet (in ¹³C DEPT) | |

| ¹³C (C3) | ~165-175 | Singlet | Chemical shifts for 1,2,4-thiadiazole ring carbons are typically in this range. researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining suitable crystals would enable the unequivocal confirmation of its constitution and reveal details about its solid-state conformation and intermolecular interactions. Analysis of the crystal structure of the analogous 5-amino-3-methyl-1,2,4-thiadiazole has confirmed the planarity of the thiadiazole ring and revealed an extensive two-dimensional hydrogen-bonded network. researchgate.net It is expected that the iodo-derivative would also feature a planar heterocyclic ring. Intermolecular interactions in the solid state would likely be dominated by halogen bonding involving the iodine atom, a type of non-covalent interaction that is of significant interest in crystal engineering.

Table 3: Representative Bond Lengths and Angles for a 1,2,4-Thiadiazole Ring (from 5-amino-3-methyl-1,2,4-thiadiazole) researchgate.net

| Bond/Angle | Value (Å or °) |

|---|---|

| S(1)-N(2) | 1.682(1) Å |

| N(2)-C(3) | 1.317(2) Å |

| C(3)-N(4) | 1.374(2) Å |

| N(4)-C(5) | 1.333(2) Å |

| C(5)-S(1) | 1.740(1) Å |

| C(5)-S(1)-N(2) | 92.03(6) ° |

| S(1)-N(2)-C(3) | 107.93(9) ° |

| N(2)-C(3)-N(4) | 119.7(1) ° |

| C(3)-N(4)-C(5) | 109.0(1) ° |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" that can be used for identification and structural analysis.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiadiazole ring and the methyl group. Specific vibrational modes would include C-H stretching of the methyl group, C=N stretching of the heterocyclic ring, and C-S stretching vibrations. nih.gov The presence of the iodine atom will also give rise to a C-I stretching vibration, typically found in the far-infrared region. For comparison, the IR spectrum of 5-amino-3-methyl-1,2,4-thiadiazole has been reported and used for its characterization. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental bands. researchgate.net

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (methyl) | 2900-3000 |

| C=N stretch (ring) | 1550-1650 nih.gov |

| C-N stretch (ring) | 1300-1400 |

| C-S stretch (ring) | 600-800 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The resulting spectrum can provide information about the electronic structure and conjugation within the compound.

Thiadiazole derivatives are known to absorb in the UV region. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π→π* and n→π* electronic transitions within the aromatic thiadiazole ring. The position and intensity of these absorption bands are influenced by the substituents on the ring. The iodine and methyl groups will have an effect on the energy levels of the molecular orbitals involved in these transitions. UV-Vis spectroscopy is also a useful tool for quantitative analysis, allowing for the determination of the concentration of the compound in solution via the Beer-Lambert law. The UV spectrum of 5-amino-3-methyl-1,2,4-thiadiazole has been recorded as part of its characterization. researchgate.net

Electrochemical Methods for Redox Potential and Electrocatalytic Activity

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of molecules. These techniques can determine the oxidation and reduction potentials of a compound, providing insight into its electronic characteristics and its potential for use in applications such as redox flow batteries or as an electrocatalyst.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, LC-MS)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds. Techniques such as thin-layer chromatography (TLC), column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are routinely used.

For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful analytical tool. GC would separate the compound from any impurities, and the coupled mass spectrometer would provide mass information for identification. For less volatile derivatives or for preparative scale purification, HPLC coupled with a UV detector or a mass spectrometer (LC-MS) would be the method of choice. These techniques are essential for ensuring the purity of the final product, which is critical for subsequent spectroscopic analysis and any potential application studies.

An exploration into the future of this compound reveals a landscape rich with potential, extending from foundational synthetic chemistry to the frontiers of materials science. As a functionalized heterocyclic compound, its unique combination of a reactive iodine atom and the stable 1,2,4-thiadiazole core positions it as a valuable building block for a myriad of scientific advancements. This article delves into the prospective research avenues for this compound, focusing on innovative synthesis, novel reactivity, catalytic applications, computational design, and its role in interdisciplinary research, strictly excluding clinical and biological applications.

Future Directions and Emerging Research Avenues for 5 Iodo 3 Methyl 1,2,4 Thiadiazole

The trajectory of research for 5-Iodo-3-methyl-1,2,4-thiadiazole is poised to expand into several key areas, driven by the demand for novel materials and efficient chemical processes. The inherent properties of the molecule—specifically the reactive carbon-iodine bond and the aromatic thiadiazole ring—make it a versatile platform for chemical innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-3-methyl-1,2,4-thiadiazole, and how do reaction conditions influence yield?